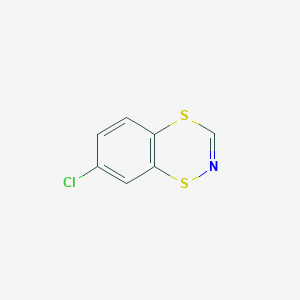

7-Chloro-1,4,2-benzodithiazine

Description

Contextualization within the Broader Field of Benzodithiazine Chemistry

Benzodithiazines are heterocyclic compounds containing a benzene (B151609) ring fused to a dithiazine ring. The arrangement of the sulfur and nitrogen atoms within the six-membered ring gives rise to various isomers, including 1,2-, 2,1-, 1,3-, 3,1-, and 1,4-benzothiazines. researchgate.net The 1,4,2-benzodithiazine scaffold, in particular, has garnered considerable attention from researchers. These compounds are recognized as attractive lead structures in the design of new pharmaceutical agents due to their wide range of biological activities and their utility as synthetic intermediates for creating otherwise difficult-to-obtain 2-mercaptobenzenesulfonamides. nih.gov

The incorporation of both a benzene ring and a thiazine (B8601807) moiety is believed to enhance the biological activity of the resulting fused heterocyclic system. researchgate.net Research in the broader field of benzothiazines has revealed a vast array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer activities. researchgate.netacs.org

Historical Development and Significance of the 1,4,2-Benzodithiazine Scaffold

The 1,4,2-benzodithiazine scaffold has been the subject of systematic study for several decades. Early research focused on the synthesis of 1,4,2-benzodithiazine-1,1-dioxides and their subsequent transformations. nih.gov This foundational work paved the way for the exploration of their diverse biological potential.

Over the years, compounds containing the 1,4,2-benzodithiazine scaffold have been investigated for a multitude of biological activities. These include diuretic nih.govresearchgate.net, cholagogue nih.govresearchgate.net, radioprotective nih.govresearchgate.net, antiarrhythmic nih.govresearchgate.net, and hypotensive properties. nih.govresearchgate.net More recently, significant research efforts have been directed towards their potential as anti-HIV nih.govresearchgate.net and anticancer agents. nih.govnih.govnih.gov The versatility of the 1,4,2-benzodithiazine ring system allows for chemical modifications at various positions, enabling the synthesis of extensive libraries of derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov

Specific Focus on the 7-Chloro Substitution Pattern in Research

Within the diverse family of 1,4,2-benzodithiazine derivatives, the 7-chloro substituted analogues have emerged as a particularly promising area of investigation. The presence of a chlorine atom at the 7-position of the benzodithiazine ring has been shown to be a key structural feature in many biologically active compounds.

Much of the research on 7-chloro-1,4,2-benzodithiazines has centered on their anticancer properties. nih.govnih.gov For instance, a number of 6-chloro-1,1-dioxo-1,4,2-benzodithiazines (which are structurally related to the 7-chloro isomers depending on the numbering convention) have demonstrated notable antitumor activities. nih.govnih.gov The chloro substituent is often a crucial element in quantitative structure-activity relationship (QSAR) models, indicating its importance for biological potency. nih.gov

The synthesis of these compounds typically involves multi-step reaction sequences. For example, the synthesis of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives starts from known 6-chloro-7-heteroaryl-3-methylthio-1,1-dioxo-1,4,2-benzodithiazines, which are then converted to the desired products through nucleophilic substitution reactions. nih.gov

Overview of Key Research Areas and Unaddressed Scientific Questions

The primary focus of current research on 7-chloro-1,4,2-benzodithiazine derivatives is their potential as anticancer agents. nih.govnih.govnih.gov Researchers are actively exploring how modifications to different parts of the molecule, such as the substituents at positions 3 and 7, affect their cytotoxic activity against various cancer cell lines. nih.govnih.govnih.gov Quantitative structure-activity relationship (QSAR) studies are frequently employed to understand the correlation between the chemical structure of these compounds and their ability to inhibit cancer cell growth. nih.govnih.gov These studies have identified that factors like the presence of a chloro substituent and the shape of other attached groups are important for potency. nih.gov

Several key research areas can be identified:

Synthesis of Novel Derivatives: A significant portion of the research involves the synthesis of new series of this compound derivatives with diverse substitutions to expand the chemical space and identify more potent and selective compounds. nih.govnih.govnih.gov

Anticancer Activity and Selectivity: A major goal is to evaluate the in vitro antiproliferative activity of these new compounds against a panel of human cancer cell lines. nih.govnih.govnih.gov The selectivity of these compounds towards specific cancer cell types is also a critical area of investigation. nih.govnih.gov

Structure-Activity Relationship (SAR) and QSAR Studies: Researchers are dedicated to establishing clear relationships between the structural features of these molecules and their biological activity. nih.govnih.gov This involves identifying key molecular descriptors that influence their anticancer potency. nih.govnih.gov

Despite the progress made, several scientific questions remain unaddressed:

Mechanism of Action: While the cytotoxic effects of many this compound derivatives have been established, the precise molecular mechanisms by which they induce cell death are not fully elucidated.

In Vivo Efficacy: The majority of studies have been conducted in vitro. Further research is needed to evaluate the in vivo efficacy and pharmacokinetic properties of the most promising compounds in animal models.

Identification of Molecular Targets: The specific cellular targets with which these compounds interact to exert their anticancer effects are largely unknown. Identifying these targets is crucial for understanding their mechanism of action and for the rational design of more effective drugs.

Exploration of Other Therapeutic Potentials: While the focus has been on anticancer activity, the historical context of benzodithiazines suggests that 7-chloro derivatives may possess other therapeutic properties that warrant investigation.

Interactive Data Table of Investigated this compound Derivatives

| Compound Type | Key Findings | Reference |

| 6-Chloro-7-(4-phenylimino-4H-3,1-benzoxazin-2-yl)-3-(substituted)-1,4,2-benzodithiazine 1,1-dioxides | Possess cancer cell growth-inhibitory properties, with some compounds showing high selectivity and potency comparable to or higher than cisplatin (B142131). nih.gov | nih.gov |

| 6-Chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives | Showed moderate or weak, but selective, cytotoxic effects against tested human cancer cell lines. nih.gov | nih.gov |

| 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives | The most active compound showed significant cytotoxic effects against ovarian and breast cancer cell lines and good selectivity toward other cancer cell lines. nih.govnih.gov | nih.govnih.gov |

| 6-Chloro-3-(2-hydroxyphenyl)-7-methyl-2,3-dihydro-1,4,2-benzodithiazine 1,1-dioxide | Exhibited remarkable activity on a leukemia cell line. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

82946-26-7 |

|---|---|

Molecular Formula |

C7H4ClNS2 |

Molecular Weight |

201.7 g/mol |

IUPAC Name |

7-chloro-1,4,2-benzodithiazine |

InChI |

InChI=1S/C7H4ClNS2/c8-5-1-2-6-7(3-5)11-9-4-10-6/h1-4H |

InChI Key |

VEQGJMBSKSJELG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)SN=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloro 1,4,2 Benzodithiazine and Its Chemical Derivatives

General Strategies for 1,4,2-Benzodithiazine-1,1-Dioxide Core Construction

The construction of the 1,4,2-benzodithiazine-1,1-dioxide scaffold can be achieved through several strategic approaches, including heteroatom cyclization, intramolecular sulfonylation, and efficient one-pot protocols.

The formation of the 1,4,2-benzodithiazine-1,1-dioxide ring system can be accomplished through various heteroatom cyclization strategies. rsc.org Known methods include the reaction of 2-halogenosulfonamides with reagents like isothiocyanates or dithiocarbamates. arkat-usa.orgarkat-usa.org Another approach involves the [2+2] cycloaddition of S-aryldithiocarbamates with chlorosulfonyl isocyanate, which is then followed by a C-arylsulfonylation step. arkat-usa.orgarkat-usa.org Additionally, the reaction of 2-mercaptoarylsulfonamides with dialkyl carbonates or phenacyl bromides represents another viable cyclization pathway. arkat-usa.orgarkat-usa.org These methods, classified as N–S–C–C + C-S, S-C-C + C-N-S, and S-C-C-S-N + C cyclizations respectively, provide different routes to the core structure, though they may have limitations regarding starting material accessibility and reaction conditions. arkat-usa.orgarkat-usa.org

A key strategy for synthesizing the 1,4,2-benzodithiazine-1,1-dioxide core is through intramolecular sulfonylation. arkat-usa.org This reaction typically proceeds via a Friedel-Crafts-type mechanism. arkat-usa.orgresearchgate.net A common pathway involves the reaction of thiophenols with an unsymmetrical bielectrophile, such as 2,2,2-trichloro-N-(chlorosulfonyl)acetimidoyl chloride, which first leads to the formation of a stable N-chlorosulfonylthioimidate intermediate. arkat-usa.orgarkat-usa.orgresearchgate.net This intermediate then undergoes an intramolecular cyclization where the sulfonylation of the benzene (B151609) ring occurs. arkat-usa.orgresearchgate.net This cyclization step requires the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to proceed effectively. arkat-usa.orgarkat-usa.orgresearchgate.net The regioselectivity of the reaction is notable, with the initial nucleophilic attack occurring at the imine carbon atom, followed by the sulfonylation of the aromatic ring. arkat-usa.orgresearchgate.net

Efficient one-pot procedures have been developed for the synthesis of 1,4,2-benzodithiazine-1,1-dioxides. arkat-usa.orgresearchgate.net One such method involves the reaction of various thiophenols with 2,2,2-trichloro-N-(chlorosulfonyl)acetimidoyl chloride in dichloroethane. arkat-usa.orgresearchgate.net The reaction mixture is first stirred at room temperature, followed by the addition of a Lewis acid like AlCl₃ and heating at reflux. arkat-usa.orgarkat-usa.orgresearchgate.net This two-step process, occurring in a single pot, involves an initial nucleophilic substitution to form an imidate, followed by an intramolecular Friedel-Crafts sulfonylation to yield the final benzodithiazine-1,1-dioxide product. arkat-usa.orgarkat-usa.org This approach has been used to synthesize a range of 3-(trichloromethyl)-1,4,2-benzodithiazine-1,1-dioxides. arkat-usa.org Another one-pot synthesis involves the reaction of dithiocarbamates with chlorosulfonyl isocyanate, which undergoes a [2+2] cycloaddition and subsequent cyclization under Friedel-Crafts conditions to form 3-dimethylamino-1,4,2-benzodithiazine 1,1-dioxides. jst.go.jp

Table 1: One-Pot Synthesis of 3-(Trichloromethyl)-1,4,2-benzodithiazine-1,1-dioxides

| Starting Thiophenol | Product | Yield (%) |

|---|---|---|

| Thiophenol | 3-(Trichloromethyl)-1,4,2-benzodithiazine-1,1-dioxide | 79% |

| 4-Chlorothiophenol | 7-Chloro-3-(trichloromethyl)-1,4,2-benzodithiazine-1,1-dioxide | 20% |

Data sourced from research on one-pot synthesis protocols. arkat-usa.org

Synthesis of Specific 7-Chloro-1,4,2-benzodithiazine Derivatives

Building upon the core structure, specific derivatives of this compound have been synthesized, often with the goal of exploring their biological activities.

A series of novel 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives have been synthesized and evaluated for their antiproliferative activity. nih.govnih.gov The synthesis starts from known 6-chloro-7-heteroaryl-3-methylthio-1,1-dioxo-1,4,2-benzodithiazines. nih.gov These starting materials are then reacted with various amines, such as allylamine, propargylamine, or cyclopropylamine, to introduce the desired amino group at the 3-position via nucleophilic substitution of the methylthio group. nih.gov The reaction conditions vary, involving refluxing for extended periods (30–52 hours) or stirring at room temperature followed by reflux. nih.gov This synthetic route provides a versatile method for creating a library of derivatives with different azole and amino substituents. nih.govnih.govmdpi.com

Table 2: Examples of Synthesized 3-Amino-6-chloro-7-(azol-5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives

| Compound ID | 7-Azolyl Group | 3-Amino Group |

|---|---|---|

| 5a | 1-Methyl-1H-pyrrol-2-yl | Allylamino |

| 5b | 1-Methyl-1H-pyrrol-2-yl | Propargylamino |

| 5c | 1-Methyl-1H-pyrrol-2-yl | Cyclopropylamino |

| 5h | 2,4-Dimethyl-1,3-thiazol-5-yl | Propargylamino |

Data extracted from studies on the synthesis and anticancer activity of novel benzodithiazine derivatives. nih.gov

A series of 6-chloro-7-R¹-3-(2-arylmethylene-1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazines has been effectively synthesized through a two-step process. nih.govresearchgate.net The synthesis begins with N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines as key intermediates. nih.gov These intermediates are then condensed with a variety of appropriate aryl aldehydes. nih.gov The reaction is typically carried out in a solvent such as ethanol, methanol (B129727), or 2-methoxyethanol, with a catalytic amount of acetic acid. nih.gov The mixture is stirred at room temperature before being heated to reflux for several hours to yield the final products. nih.gov The structures of the resulting compounds were confirmed by IR, ¹H-NMR, and ¹³C-NMR spectroscopy. nih.gov

Table 3: Reaction Conditions for the Synthesis of 6-Chloro-7-R¹-3-(2-arylmethylene-1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazines

| Reagents and Conditions | Description |

|---|---|

| (a) | Appropriate aryl aldehyde (1.25 M equiv.), EtOH, AcOH (catalytic amount), r.t. 3 h, reflux 25 h |

| (b) | Appropriate aryl aldehyde (1.33 M equiv.), MeOH, AcOH (catalytic amount), r.t. 4 h, reflux 28 h |

| (c) | Appropriate aryl aldehyde (1.33 M equiv.), 2-methoxyethanol, AcOH (catalytic amount), r.t. 2 h, reflux 9 h |

Data sourced from research on the synthesis of novel benzodithiazine derivatives with anticancer activity. nih.gov

Derivatization from 3-Methylthio-1,4,2-benzodithiazines

The 3-methylthio group on the 1,4,2-benzodithiazine 1,1-dioxide core serves as a versatile leaving group, enabling the introduction of various functionalities through nucleophilic substitution. A common strategy involves the conversion of 3-methylthio-1,1-dioxo-1,4,2-benzodithiazines into diverse 3-amino derivatives. nih.gov This transformation is typically achieved by reacting the 3-methylthio precursor with a molar equivalent of a primary amine. nih.gov The reaction conditions can vary, sometimes requiring reflux for extended periods (30–50 hours) or a combination of room temperature stirring followed by reflux. nih.gov

Another key derivatization is hydrazinolysis, where the 3-methylthio group is displaced by a hydrazine (B178648) derivative. For instance, N-(6-chloro-1,1-dioxo-7-R'-1,4,2-benzodithiazyn-3-yl)-N'-(2-hydroxyethyl)hydrazines have been synthesized by reacting 6-chloro-7-R'-3-methylthio-1,4,2-benzodithiazine 1,1-dioxides with an excess of 2-hydroxyethylhydrazine (B31387) in dry methanol at room temperature. ptfarm.pl

The starting materials for these substitutions, such as 6-chloro-7-heteroaryl-3-methylthio-1,1-dioxo-1,4,2-benzodithiazines, can themselves be prepared through multi-step synthetic sequences. nih.govresearchgate.net These precursors are crucial for building a library of derivatives with varied substituents at the 3-position. nih.gov

Construction of 6-Chloro-7-{4-[(4-R1-phenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-(substituted)-1,4,2-benzodithiazine 1,1-Dioxides

A series of complex 1,4,2-benzodithiazine 1,1-dioxides featuring a 3,1-benzoxazine moiety have been synthesized and characterized. nih.govresearchgate.net The general approach involves the synthesis of 6-Chloro-7-{4-[(4-R¹-phenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-methylthio-1,4,2-benzodithiazine 1,1-dioxides as key intermediates. nih.gov These intermediates are prepared by refluxing the corresponding carboxamide precursor with thionyl chloride. nih.gov

These 3-methylthio intermediates are then reacted with various substituted amines to yield the final products. For example, the synthesis of 6-Chloro-1,1-dioxo-7-{4-[(4-chlorophenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-isopropylamino-1,4,2-benzodithiazine (Compound 9) was achieved by reacting the 3-methylthio precursor (Compound 5) with 2-aminopropane. nih.gov This nucleophilic substitution reaction creates a diverse library of 16 different 3-(substituted amino) derivatives. nih.govresearchgate.net The structures of these novel compounds were confirmed using IR, ¹H-NMR, ¹³C-NMR, and elemental analysis, with X-ray crystal structure analysis performed on select examples. nih.govresearchgate.net

Table 1: Examples of Synthesized 6-Chloro-7-{4-[(4-R1-phenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-(substituted)-1,4,2-benzodithiazine 1,1-Dioxides

| Compound | R¹ Substituent (on phenylimino) | R² Substituent (at position 3) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| 5 | Cl | SCH₃ | 228–230 | 70 |

| 9 | Cl | Isopropylamino | 284–285 | 40 |

Data sourced from reference nih.gov.

Synthesis of 8-Chloro-5,5-dioxoimidazo[1,2-b]Current time information in Bangalore, IN.tandfonline.comnih.govbenzodithiazine Derivatives

A novel class of compounds featuring an imidazo[1,2-b] Current time information in Bangalore, IN.tandfonline.comnih.govbenzodithiazine fused ring system has been developed. acs.orgacs.org The synthesis begins with 6-chloro-3-methylthio-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylic acid. acs.orgacs.org This starting material is reacted with aminoacetaldehyde dimethylacetal, followed by treatment with 98% sulfuric acid, which induces cyclization to form the core structure, 8-chloro-5,5-dioxoimidazo[1,2-b] Current time information in Bangalore, IN.tandfonline.comnih.govbenzodithiazine-7-carboxylic acid (6), in high yield (96%). acs.orgacs.org

Further derivatization at the 7-position is accomplished using a novel mixed anhydride (B1165640) intermediate (discussed in section 2.3.2). acs.orgacs.org This key intermediate is condensed with various heteroarylamines or heteroarylhydroxy compounds to produce a series of amides and esters. acs.org This method allows for the introduction of a wide range of heteroarylcarbamoyl or heteroaryloxycarbonyl substituents at position 7, leading to compounds such as 2-methyl-8-quinolyl 8-chloro-5,5-dioxoimidazo[1,2-b] Current time information in Bangalore, IN.tandfonline.comnih.govbenzodithiazine-7-carboxylate (24). acs.org

Synthesis of N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamides

A series of N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamides has been synthesized as potential therapeutic agents. nih.govuni-greifswald.de The synthesis involves the reaction of 6-chloro-7-R-3-methylthio-1,4,2-benzodithiazine 1,1-dioxides with arylsulfonamides in the presence of a base like triethylamine (B128534) (Et₃N) or 4-dimethylaminopyridine. researchgate.net This reaction leads to the formation of nonconventional aminium N-(6-chloro-7-R-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamidates. researchgate.net

These aminium salts can then be treated with sulfuric acid in boiling acetic acid to obtain the free N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)benzenesulfonamides. researchgate.net This methodology has been used to generate a large library of 48 novel compounds, which were subsequently evaluated for their biological activity. nih.gov One prominent compound from this series is N-(6-chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazin-3-yl)-N-(phenyl)-5-bromothiophene-2-sulfonamide (46). nih.gov

Intermediate Compound Synthesis and Characterization

The synthesis of complex molecules often relies on the stable and efficient preparation of key intermediates. The following sections detail the synthesis of crucial building blocks for the derivatization of the this compound scaffold.

Preparation of N-Methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines

A series of N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines serve as important intermediates for the synthesis of more complex derivatives. researchgate.netnih.gov These hydrazino compounds are effectively synthesized from their corresponding 3-methylthio-1,4,2-benzodithiazine 1,1-dioxide precursors. nih.gov

The synthesis involves the reaction of a 6-chloro-7-R¹-3-methylthio-1,1-dioxo-1,4,2-benzodithiazine with methylhydrazine. nih.gov The reaction is typically carried out in dry acetonitrile, initially at room temperature for several hours, followed by a period of reflux to ensure completion. nih.gov This procedure provides the desired N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine intermediates, which can then be used in subsequent condensation reactions with aryl aldehydes to produce 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives. nih.govnih.gov

Table 2: Synthesized N-Methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Intermediates

| Compound | R¹ Substituent | Reaction Conditions |

|---|---|---|

| 2 | H | Methylhydrazine, dry acetonitrile, r.t. 8 h, reflux 10 h |

| 3 | CH₃ | Methylhydrazine, dry acetonitrile, r.t. 8 h, reflux 16 h |

| 4 | Cl | Methylhydrazine, dry acetonitrile, r.t. 8 h, reflux 14 h |

Data sourced from reference nih.gov.

Utilization of Novel Mixed Anhydride Intermediates in Derivatization

A novel synthetic method utilizing a unique mixed anhydride intermediate has been developed for the derivatization of the 8-chloro-5,5-dioxoimidazo[1,2-b] Current time information in Bangalore, IN.tandfonline.comnih.govbenzodithiazine system. acs.orgacs.org The key intermediate, a mixed anhydride of a hypothetical methyleneorthosulfonic acid, is prepared from 8-chloro-5,5-dioxoimidazo[1,2-b] Current time information in Bangalore, IN.tandfonline.comnih.govbenzodithiazine-7-carboxylic acid (6). acs.orgacs.org

Specifically, the carboxylic acid (1 equivalent) is treated with methanesulfonyl chloride (0.75 equivalents) in methylene (B1212753) chloride at -15 °C in the presence of triethylamine (1.25 equivalents). acs.org This reaction yields a crystalline product identified as methyleneorthosulfonic tetrakis(8-chloro-5,5-dioxoimidazo[1,2-b] Current time information in Bangalore, IN.tandfonline.comnih.govbenzodithiazine-7-carboxylic) anhydride (7) in 87% yield. acs.orgacs.org This stable, reactive intermediate is then used in subsequent condensation reactions with heteroarylamines or heteroarylhydroxy compounds to synthesize a diverse range of amides and esters, which would be difficult to obtain through other methods. acs.orgacs.org

Chemical Transformations and Scaffold Modifications

The 1,4,2-benzodithiazine scaffold, particularly in its 1,1-dioxide form, serves as a crucial and versatile intermediate in the synthesis of various sulfonamide derivatives. A key chemical transformation is the ring-opening of the benzodithiazine heterocycle to produce 2-mercaptobenzenesulfonamides (MBSAs). nih.govnih.gov This conversion is highly valued because it provides a straightforward route to MBSAs, which might otherwise be challenging to obtain through other synthetic pathways. nih.gov The facility of this transformation enhances the utility of 1,4,2-benzodithiazines as foundational structures in medicinal chemistry research. nih.gov

Systematic studies have focused on the synthesis of 1,4,2-benzodithiazine 1,1-dioxides with the express purpose of their subsequent conversion into MBSA derivatives. nih.gov One of the most direct and efficient methods for this transformation involves the ring-opening reaction of 3-mercapto-1,1-dioxo-1,4,2-benzodithiazine derivatives, which proceeds readily under alkaline conditions. nih.gov

Another well-documented approach involves the reaction of substituted 1,4,2-benzodithiazine 1,1-dioxides with nucleophiles. For instance, the reaction of 6-chloro-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide derivatives with appropriate diamines has been investigated. researchgate.net Depending on the specific reaction conditions employed, this process can yield the desired 2-mercaptobenzenesulfonamide derivatives or, in some cases, their corresponding disulfide oxidation products. researchgate.net This method highlights the reactivity of the benzodithiazine core and its susceptibility to nucleophilic attack, leading to the formation of the opened-ring sulfonamide structure.

The general transformation is summarized in the table below, illustrating the conversion of a 1,4,2-benzodithiazine 1,1-dioxide to a 2-mercaptobenzenesulfonamide derivative.

| Starting Material (General Structure) | Reagent/Condition | Product (General Structure) |

| 1,4,2-Benzodithiazine 1,1-dioxide | Alkaline conditions or Nucleophile (e.g., Diamine) | 2-Mercaptobenzenesulfonamide |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

General Principles of SAR Applied to 7-Chloro-1,4,2-benzodithiazine Scaffolds

The 1,1-dioxo-1,4,2-benzodithiazine core is a versatile scaffold that allows for chemical modifications at various positions, significantly influencing its biological profile. Structure-activity relationship studies have demonstrated that substituents at positions 3 and 7 of the 6-chloro-1,1-dioxo-1,4,2-benzodithiazine ring are particularly important for modulating activity. nih.gov Variations in the molecular shape and electronic properties of moieties attached to these positions can lead to a wide range of biological effects, including anticancer properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a quantitative correlation between the chemical structure of the this compound derivatives and their observed biological activities. By employing statistical methods, these models identify key molecular descriptors that govern the pharmacological effects of these compounds, offering predictive power for designing new analogues. nih.govmdpi.com

QSAR of Antiproliferative Activity in 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives.mdpi.comnih.gov

A series of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives were synthesized and evaluated for their in vitro antiproliferative activity against a panel of 60 human cancer cell lines. mdpi.comdntb.gov.ua QSAR studies were applied to understand the structure-activity relationships of these compounds. mdpi.com The analysis resulted in the development of robust and predictive models for specific cancer cell lines, such as leukemia (MOLT-4) and renal cancer (UO-31). mdpi.com The most active compound in the series, derivative 5h , demonstrated significant cytotoxic effects against ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cells. mdpi.comnih.gov

Theoretical calculations were employed to identify the molecular descriptors that best correlate with the antiproliferative activity. mdpi.com For this series of compounds, descriptors from the Radial Distribution Function (RDF) and 3D-Molecule Representation of Structures based on Electron diffraction (3D-MorSE) classes were found to be particularly relevant. mdpi.com

These descriptors encode information about the 3D structure of the molecule, including interatomic distances and electron diffraction patterns. mdpi.comjmchemsci.com The QSAR models indicated that specific descriptors, such as RDF055p and Mor32m for the MOLT-4 cell line, and RDF145m and Mor16e for the UO-31 cell line, were crucial for predicting activity. mdpi.com

Table 1: QSAR Models and Performance for Antiproliferative Activity Data sourced from Molecules, 2015. mdpi.com

| Cell Line | Developed QSAR Model Equation | Statistical Significance |

| MOLT-4 | pIC50 = -0.07 * RDF055p + 0.16 * Mor32m + 4.67 | R² = 0.90, F = 26.69, p < 0.0002 |

| UO-31 | pIC50 = 0.08 * RDF145m - 0.17 * Mor16e + 4.79 | R² = 0.89, F = 24.36, p < 0.0003 |

QSAR of Cytotoxic Activity in 6-Chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-Dioxide Derivatives.nih.gov

Another class of derivatives, 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxides, was synthesized and tested for cytotoxic effects against three human cancer cell lines: MCF-7 (breast), HCT-116 (colon), and HeLa (cervical). nih.govnih.gov While most compounds showed moderate to weak effects, selective cytotoxicity was observed. nih.gov For instance, compound 14 was most active against MCF-7 and HCT-116 cell lines, while compound 16 showed the highest potency against the HeLa cell line. nih.govnih.gov

QSAR analysis was performed to correlate the cytotoxic activity of these derivatives with their chemical structures. nih.gov The study revealed that electronic parameters, specifically the natural charge on certain atoms and the energies of frontier molecular orbitals (HOMO and LUMO), were the most important factors controlling their pharmacological effects. nih.govnih.gov

For the MCF-7 cell line, the QSAR model indicated that the natural charge on carbon atom C13 and the energy of the Highest Occupied Molecular Orbital (HOMO) were highly involved in cytotoxic activity. nih.govnih.gov In the case of the HCT-116 cell line, the activity was found to be dependent on the natural charge on carbon atom C13 and the electrostatic charge on nitrogen atom N10. nih.gov These models provide valuable guidelines for the future development of novel anticancer agents based on this scaffold. nih.gov

Table 2: Key Molecular Descriptors for Cytotoxic Activity Data sourced from Molecules, 2015. nih.gov

| Cell Line | Key Influential Descriptors |

| MCF-7 | Natural charge on C13, Energy of HOMO |

| HCT-116 | Natural charge on C13, Electrostatic charge on N10 |

QSAR of Cytotoxic Activity in 6-Chloro-7-{4-[(4-R1-phenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-(substituted)-1,4,2-benzodithiazine 1,1-Dioxides.nih.gov

A series of sixteen 6-chloro-7-{4-[(4-R1-phenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-(substituted)-1,4,2-benzodithiazine 1,1-dioxides were synthesized and evaluated for their cancer cell growth-inhibitory properties against six human cancer cell lines. nih.gov The study found that several compounds exhibited potency higher than or comparable to the reference drug cisplatin (B142131), particularly against LCLC-103H (lung) and MCF-7 (breast) cancer cell lines, with IC₅₀ values in the sub-micromolar range (0.49–1.60 µM). nih.gov

Quantitative structure-activity relationship analysis revealed that the nature of the substituent R1 on the phenylimino group and the shape of the substituted amino group at position 3 (R2) are critical for cytotoxic potency. nih.gov Specifically, the presence of a chloro substituent for R1 in the phenyl ring was identified as an important feature for enhancing activity. Furthermore, the shape of the R2 substituent, such as the presence of unsaturation, was found to be beneficial for potency. nih.gov

Conformational Analysis of this compound Systems

Similarly, specific conformational analysis studies for this compound are not available in the reviewed scientific literature. Conformational analysis, which is crucial for understanding the three-dimensional structure and potential interactions of a molecule with biological targets, has been conducted on related compounds like 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-ones. These studies often reveal the presence of specific conformations, such as pseudo-boat forms, which are critical for their activity. Without dedicated research on this compound, its conformational preferences remain uncharacterized.

Due to the lack of specific research on this compound, no data tables or detailed research findings for the requested sections can be provided.

Computational and Theoretical Chemistry Approaches in 7 Chloro 1,4,2 Benzodithiazine Research

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These properties are critical determinants of a compound's reactivity and biological interactions.

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most prominent quantum mechanical methods used to investigate the properties of benzodithiazine derivatives. HF, an ab initio method, approximates the many-electron wavefunction as a single Slater determinant. ntnu.no While foundational, it does not fully account for electron correlation. chemrxiv.org DFT, on the other hand, incorporates electron correlation through exchange-correlation functionals, often leading to more accurate predictions of molecular properties at a comparable computational cost. chemrxiv.org

In the study of related heterocyclic structures, both HF and DFT methods have been successfully employed. For instance, calculations on 5-chloro-6-(4-chlorobenzoyl)-2-benzothiazolinone using both HF and DFT (with B3LYP and BLYP functionals) were performed to determine vibrational frequencies and elucidate its molecular structure. nih.gov The results showed that the theoretically obtained geometric parameters were in good agreement with experimental X-ray data. nih.gov Such studies often reveal that DFT methods can provide a better correlation between theoretical and experimental results compared to HF. buffalo.edu

Table 1: Comparison of Theoretical Methods for Molecular Property Calculation

| Method | Key Feature | Advantage | Limitation |

|---|---|---|---|

| Hartree-Fock (HF) | Uses a single Slater determinant for the wavefunction. ntnu.no | Computationally less expensive than more complex methods. | Neglects electron correlation, which can affect accuracy. chemrxiv.org |

| Density Functional Theory (DFT) | Uses electron density to calculate energy; includes electron correlation via functionals (e.g., B3LYP). chemrxiv.org | Often provides higher accuracy for molecular properties than HF. chemrxiv.org | The accuracy is dependent on the choice of the exchange-correlation functional. ntnu.no |

Molecular Modeling for Mechanistic Understanding

Molecular modeling extends beyond static structures to explore the dynamics of chemical reactions, helping to elucidate reaction mechanisms and understand synthetic outcomes.

Computational chemistry plays a significant role in rationalizing the observed outcomes of chemical syntheses. In the synthesis of spiro derivatives from 3-(R²-amino)-1,4,2-benzodithiazine 1,1-dioxides, quantum chemical calculations using the Hartree-Fock method were employed to explain certain synthetic limitations. nih.gov By modeling the electronic properties and energies of reactants, intermediates, and products, researchers can identify high-energy barriers or unfavorable electronic configurations that may hinder a particular reaction pathway.

The synthesis of 1,4,2-benzodithiazine-1,1-dioxides from thiophenols and N-chlorosulfonyl trichloroacetimidoyl chloride involves a two-step heterocyclization process. arkat-usa.org The proposed mechanism includes an initial nucleophilic substitution followed by an intramolecular Friedel-Crafts type sulfonylation. arkat-usa.org While not always explicitly detailed with computational data in every study, such reaction pathways are prime candidates for theoretical investigation to map out the potential energy surface, identify transition states, and confirm the most plausible mechanism. In some cases, experimental data alone is insufficient to distinguish between possible structural isomers, a challenge where computational energy calculations can provide definitive answers. nih.gov

Prediction of Biological Activity through In Silico Methods

In silico techniques are powerful computational tools used to predict the biological activity and pharmacokinetic properties of novel compounds, thereby accelerating the drug discovery process. These methods are particularly valuable in the study of 1,4,2-benzodithiazine derivatives, which are known to possess a wide range of biological activities, including anticancer and anti-HIV properties. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a key in silico approach that correlates variations in the chemical structure of a series of compounds with changes in their measured biological activity. nih.gov For a series of 6-chloro-1,1-dioxo-7-{4-[(4-R¹-phenyl)imino]-4H-3,1-benzoxazin-2-yl}-3-R²-1,4,2-benzodithiazine dioxides, QSAR studies revealed that potency was significantly influenced by specific structural features. researchgate.net The analysis indicated that a chloro substituent in the R¹ phenyl ring and the shape of the substituted amino group at the R² position were important for potent cancer cell growth-inhibitory properties. researchgate.net

These models are often built using molecular descriptors calculated via methods like DFT, which quantify various electronic and steric properties of the molecules. nih.govmdpi.com Molecular docking is another critical in silico method that simulates the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. mdpi.comscielo.br This technique helps to predict the binding mode and affinity of the compound, providing insights into its potential mechanism of action. For related compound classes, docking studies have been used to evaluate the binding modes within the active sites of target proteins. mdpi.com The combination of QSAR and molecular docking provides a robust framework for designing new 7-chloro-1,4,2-benzodithiazine derivatives with enhanced and selective biological activity. researchgate.netresearchgate.net

Table 2: Examples of In Silico Methods in Drug Discovery

| Method | Description | Application in Benzodithiazine Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Develops statistical models that correlate chemical structure with biological activity. researchgate.netnih.gov | Identifying key structural features (e.g., specific substituents) that enhance the anticancer potency of 6-chloro-1,1-dioxo-1,4,2-benzodithiazine derivatives. researchgate.net |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand when bound to a target molecule. mdpi.comscielo.br | Evaluating the binding modes of benzodithiazine-related compounds within the active sites of target proteins to understand their mechanism of action. mdpi.com |

| ADME Prediction | Computes physicochemical properties to predict the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. mdpi.com | Assessing the drug-likeness of novel heterocyclic compounds to guide the selection of candidates for further development. mdpi.com |

In Vitro Biological Activity and Mechanistic Insights Non Clinical Models

Anticancer and Antiproliferative Activities of 7-Chloro-1,4,2-benzodithiazine Derivatives

Derivatives of the 1,4,2-benzodithiazine scaffold have demonstrated notable efficacy in inhibiting the proliferation of various human cancer cell lines. This activity is often characterized by both broad-spectrum cytotoxicity and selective effects against specific cancer types.

A significant body of research has focused on screening this compound derivatives against a diverse panel of human cancer cell lines. In one study, a series of new 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives were evaluated in vitro for their antiproliferative activity against 60 human cancer cell lines by the U.S. National Cancer Institute. nih.govnih.gov The most active of these, compound 5h , exhibited significant cytotoxic effects against ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cells. nih.govresearchgate.netmdpi.com Specifically, at a single 10⁻⁵ M concentration, compound 5h resulted in 10% cancer cell death in the OVCAR-3 line and 47% in the MDA-MB-468 line. nih.govnih.gov Another derivative, 5a , was found to inhibit the growth of 21 different cancer cell lines. nih.govmdpi.com

Further investigations into other structural variants have expanded the known anticancer profile. A series of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives showed moderate to weak cytotoxic effects against breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cell lines. mdpi.com Similarly, a series of aminium N-(6-chloro-7-R-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamidates were tested, with one compound showing remarkable activity against a leukemia cell line. nih.gov Related 7-chloroquinoline derivatives have also shown broad cytotoxic activity against panels of cell lines from nine tumor types, including leukemia, non-small cell lung cancer, colon cancer, ovarian cancer, renal cancer, and breast cancer. mdpi.com

| Compound | Cancer Cell Line | Cancer Type | Observed Effect | Reference |

|---|---|---|---|---|

| Compound 5h | OVCAR-3 | Ovarian | 10% cancer cell death | nih.govnih.gov |

| Compound 5h | MDA-MB-468 | Breast | 47% cancer cell death | nih.govnih.gov |

| Compound 5a | 21 different cancer cell lines | Growth inhibition | nih.govmdpi.com | |

| Compound 14 | MCF-7 | Breast | IC₅₀ = 15 µM | mdpi.com |

| Compound 14 | HCT-116 | Colon | IC₅₀ = 16 µM | mdpi.com |

| Compound 16 | HeLa | Cervical | IC₅₀ = 10 µM | mdpi.com |

| Compound 9 | SR | Leukemia | log GI₅₀ < -8.00 | nih.gov |

A crucial aspect of anticancer drug development is selectivity—the ability to target cancer cells while sparing normal, healthy cells. Several this compound derivatives have demonstrated such selective action. For instance, compound 5h not only showed activity against ovarian and breast cancer lines but also displayed good selectivity toward prostate (DU-145), colon (SW-620), and renal (TK-10) cancer cell lines. nih.govresearchgate.netmdpi.com

This selectivity is not uniform across all derivatives. In a study of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxides, selective cytotoxic effects were observed, where compound 16 was most potent against the HeLa cervical cancer cell line, and compound 14 was most active against MCF-7 breast and HCT-116 colon cancer cell lines. mdpi.com One of the most striking examples of selectivity was observed with 4-Dimethylaminopyridinium 4-chloro-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)benzenesulfonamidate (compound 9), which exhibited remarkable activity and selectivity specifically for the leukemia SR cell line in the National Cancer Institute's screening. nih.gov

To gauge the potential clinical utility of these compounds, their potency is often compared to established chemotherapeutic drugs. In studies involving related benzothiazole structures, derivatives have shown potency exceeding that of the standard drug cisplatin (B142131) against the MCF-7 breast cancer cell line. nih.gov One benzothiazole hydrazone derivative, compound 4e , demonstrated an IC₅₀ value (0.03 mM) that was twofold lower than cisplatin (0.06 mM) against A549 lung cancer cells. mdpi.com The same study found that compounds 4d , 4e , and 4h had IC₅₀ values equal to cisplatin against C6 glioma cells. mdpi.com

In a study of 1,2-benzothiazine derivatives, which are structurally related to the 1,4,2-benzodithiazine core, most of the tested compounds showed cytotoxic activity comparable to the widely used anticancer drug doxorubicin (DOX). mdpi.com Notably, the compound BS230 was found to have stronger cytotoxicity towards MCF7 cancer cells than doxorubicin itself. mdpi.com

Antiviral Activities, with Emphasis on Anti-HIV-1 Activity

The 1,4,2-benzodithiazine scaffold is recognized as a promising lead structure for the development of antiviral agents. nih.gov Research has particularly highlighted the potential of these compounds against the Human Immunodeficiency Virus Type 1 (HIV-1).

A novel series of 8-chloro-2,3-dihydroimidazo[1,2-b] nih.govresearchgate.netnih.govbenzodithiazine 5,5-dioxides and 9-chloro-2,3,4-trihydropyrimido[1,2-b] nih.govresearchgate.netnih.govbenzodithiazine 6,6-dioxides were synthesized and evaluated for their antiviral properties. nih.gov This work led to the identification of a lead compound with remarkable anti-HIV-1 activity, showing a half-maximal effective concentration (EC₅₀) of 0.09 µM. nih.gov An important characteristic of these compounds was their minimal cytotoxicity, suggesting a favorable therapeutic window for antiviral development. nih.gov

Pharmacological studies on related benzothiadiazine dioxide (BTD) compounds indicate that they act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of anti-HIV drugs. nih.gov Further research has also pointed to the anti-HIV-1 activity of N-substituted benzyl/phenyl acetamide pyrazolobenzothiazines, reinforcing the potential of this chemical class in antiviral therapy. beilstein-journals.org

Antimicrobial Efficacy of this compound Derivatives

In addition to their anticancer and antiviral properties, derivatives of the benzodithiazine family have been investigated for their ability to combat microbial infections.

Studies on 1,2-benzothiazine derivatives have revealed activity primarily against Gram-positive bacteria. nih.gov In vitro testing against Bacillus subtilis and Staphylococcus aureus showed minimum inhibitory concentrations (MICs) in the range of 25–600 µg/mL and 100–500 µg/mL, respectively. nih.govresearchgate.net However, these compounds were not effective against the tested Gram-negative bacteria, such as Proteus vulgaris and Salmonella typhimurium. nih.gov

Similarly, 3-alkylmercapto derivatives of 1,2,4-benzothiadiazin-1,1-dioxide, particularly a 5,7-dichloro derivative, were effective in inhibiting various strains of Gram-positive Staphylococcus. nih.gov Their efficacy was lower against Streptococcus and Diplococcus, and they were inactive against Gram-negative bacteria. nih.gov More potent activity was observed with pyrazolo-1,2-benzothiazine acetamides, where two compounds (7b and 7h ) exhibited significant antibiotic effects against multiple strains of Staphylococcus aureus, with MIC₉₀ values of 16 μg/mL and 8.0 μg/mL, respectively. beilstein-journals.org

| Compound Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 1,2-Benzothiazine derivatives | Bacillus subtilis | 25–600 µg/mL | nih.gov |

| Staphylococcus aureus | 100–500 µg/mL | nih.gov | |

| Pyrazolo-1,2-benzothiazine acetamides | Staphylococcus aureus (Compound 7b) | 16 µg/mL (MIC₉₀) | beilstein-journals.org |

| Staphylococcus aureus (Compound 7h) | 8 µg/mL (MIC₉₀) | beilstein-journals.org |

Antifungal Properties

While direct studies on the antifungal properties of this compound are not extensively documented in publicly available literature, research on structurally related benzothiazine derivatives indicates that this class of compounds possesses notable antifungal activity against a variety of fungal pathogens.

Derivatives of 1,4-benzothiazine have demonstrated in vitro efficacy against several fungal species, including Alternaria alternata, Curvularia lunata, Fusarium oxysporum, and Myrothecium roridum. researchgate.net The antifungal activity is typically evaluated by measuring the inhibition of spore germination at various concentrations. researchgate.net

Furthermore, a review of 1,4-benzothiazine azole derivatives has highlighted their activity against Candida species, which are common human fungal pathogens. nih.gov This review noted that the antifungal efficacy of these compounds is influenced by specific chemical characteristics, such as the nature of substitutions on the benzothiazine nucleus. nih.gov Interestingly, some of these derivatives exhibit greater activity in vivo than in vitro, which may be attributed to their metabolism into more active compounds and their ability to modulate the host's immune response. nih.gov

In a study focused on halogenated 1,4-benzothiazines, compounds such as 7-chloro-5-trifluoromethyl-4H-1,4-benzothiazines were synthesized and evaluated for their antimicrobial properties. These compounds showed activity against the fungal species Aspergillus. nih.gov

The mechanism of antifungal action for some related heterocyclic compounds, such as 2-chloro-N-phenylacetamide, is proposed to involve interaction with ergosterol in the fungal plasma membrane and possible inhibition of DNA synthesis through the inhibition of thymidylate synthase. scielo.br For other antifungal agents, mechanisms can include the disruption of the fungal cell membrane, leading to cell death. frontiersin.org While these mechanisms have not been directly demonstrated for this compound, they provide plausible avenues for its potential antifungal action.

| Fungal Species | Observed Effect for Related Benzothiazine Compounds |

|---|---|

| Alternaria alternata | Inhibition of spore germination |

| Curvularia lunata | Inhibition of spore germination |

| Fusarium oxysporum | Inhibition of spore germination |

| Myrothecium roridum | Inhibition of spore germination |

| Aspergillus sp. | Antifungal activity observed |

| Candida sp. | Anti-Candida activity observed |

Other Investigated Biological Activities

Plant Growth Regulatory Effects

There is limited direct research on the plant growth regulatory effects of this compound. However, studies on related "benzo" heterocyclic compounds suggest that this structural motif can be found in molecules with plant growth-regulating properties. For instance, 2',3'-benzoabscisic acid analogs have been synthesized and investigated as potential plant growth regulators. nih.gov These compounds have shown the ability to inhibit seed germination and seedling growth in various plant species, including lettuce, rice, and Arabidopsis. nih.gov The activity of these analogs can be even more significant than that of abscisic acid, a natural plant hormone. nih.gov This suggests that the benzo- fused ring system is a viable scaffold for the development of compounds that can influence plant physiological processes.

Modulation of ATP-Sensitive Potassium Channels (for related compounds)

Derivatives of benzodithiazine and benzothiazine have been investigated for their ability to modulate ATP-sensitive potassium (KATP) channels. These channels are crucial in controlling cardiovascular function. nih.gov A study on 1,4,2-benzodithiazine 1,1-dioxides, which are structurally related to this compound, explored their myorelaxant activity. acs.org This research was conducted in comparison to known KATP channel openers like diazoxide and 7-chloro-3-isopropylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide. acs.org

The investigation revealed that while some benzodithiazine derivatives with a 1-phenylethylamino side chain exhibited marked myorelaxant effects, this action did not appear to be mediated by the opening of KATP channels. acs.org Instead, the mechanism of action was suggested to be more similar to that of calcium channel blockers. acs.org This highlights the critical role of specific structural features, such as the intracyclic NH group at the 4-position and an exocyclic NH group at the 3-position of the related benzothiadiazine dioxides, for activity on KATP channels. acs.org

Conversely, numerous studies have confirmed that the 1,4-benzothiazine nucleus is an excellent framework for creating potent activators of vascular KATP channels. nih.govnih.gov Many synthesized 1,4-benzothiazine derivatives have demonstrated significant vasorelaxant effects on rat aortic rings and induced membrane hyperpolarization in human vascular smooth muscle cells. nih.gov The involvement of KATP channels in these effects was confirmed by the antagonistic action of glibenclamide, a selective KATP channel blocker. nih.govnih.gov

Mechanistic Investigations of Biological Action at the Molecular Level

Proposed Interactions with Biological Targets (Enzymes, Receptors)

The biological activities of this compound and its analogs are believed to stem from their interactions with specific molecular targets. Based on studies of related compounds, several potential biological targets can be proposed.

Ion Channels: As discussed previously, ATP-sensitive potassium (KATP) channels are a significant target for 1,4-benzothiazine derivatives, leading to vasorelaxant effects. nih.govnih.gov For some 1,4,2-benzodithiazine 1,1-dioxides, the myorelaxant activity is suggested to be due to the blocking of calcium channels rather than the opening of KATP channels. acs.org This indicates that both potassium and calcium channels are potential targets for this class of compounds.

Receptors: A notable biological target for a related compound, 7-chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e] acs.orgnih.govscience.govthiadiazine 1,1-dioxide, is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This compound acts as a positive allosteric modulator of the AMPA receptor, which is involved in synaptic plasticity and neurotransmission. nih.gov

Immune System Components: The in vivo antifungal activity of some 1,4-benzothiazine azole derivatives, which surpasses their in vitro effects, has been partly attributed to their immunomodulating activity. nih.gov This suggests that these compounds may interact with components of the immune system, leading to an enhanced protective immune response. nih.gov

| Potential Biological Target | Observed or Proposed Effect for Related Compounds | Compound Class |

|---|---|---|

| ATP-Sensitive Potassium (KATP) Channels | Channel opening leading to vasorelaxation | 1,4-Benzothiazine derivatives |

| Calcium Channels | Channel blocking leading to myorelaxant activity | 1,4,2-Benzodithiazine 1,1-dioxide derivatives |

| AMPA Receptor | Positive allosteric modulation | 7-Chloro-benzothiadiazine 1,1-dioxide derivative |

| Immune System Components | Immunomodulating activity | 1,4-Benzothiazine azole derivatives |

Enzyme Inhibition Studies (e.g., in blood pressure regulation pathways)

Direct studies on the inhibition of enzymes involved in blood pressure regulation by this compound are not prominent in the available literature. Blood pressure is regulated by complex pathways involving enzymes such as angiotensin-converting enzyme (ACE) and renin.

However, the modulation of ion channels, as seen with related benzothiazine and benzodithiazine compounds, is a key mechanism in controlling blood pressure. The vasorelaxant effects produced by the opening of KATP channels by 1,4-benzothiazine derivatives lead to the widening of blood vessels and a subsequent decrease in blood pressure. nih.govnih.gov Similarly, the blockade of calcium channels, a proposed mechanism for some 1,4,2-benzodithiazine 1,1-dioxides, is a well-established therapeutic approach for hypertension. acs.orgnih.gov Calcium channel blockers prevent the influx of calcium into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. nih.gov

Therefore, while direct enzyme inhibition in pathways like the renin-angiotensin-aldosterone system has not been demonstrated for this specific compound, the observed effects of its structural analogs on ion channels provide a clear mechanism through which they can influence blood pressure regulation.

Future Research Directions and Advanced Applications of 7 Chloro 1,4,2 Benzodithiazine

Development of Novel and Efficient Synthetic Routes

The synthesis of the 1,4,2-benzodithiazine core and its derivatives is a critical area of ongoing research, aiming for higher efficiency, accessibility, and substrate scope. Existing methods often have limitations related to the availability of starting materials or harsh reaction conditions. arkat-usa.org

A notable advancement is the development of a convenient one-pot synthesis for 1,4,2-benzodithiazine-1,1-dioxides. arkat-usa.org This method involves the reaction of thiophenols with N-chlorosulfonyl trichloroacetimidoyl chloride. arkat-usa.org The process proceeds in two key steps: an initial nucleophilic substitution at room temperature to form stable thioimidate intermediates, followed by an intramolecular Friedel-Crafts-type sulfonylation in the presence of a Lewis acid like aluminum chloride (AlCl₃) under reflux. arkat-usa.org This approach offers a more direct route to the core structure.

More complex derivatives, particularly those with substitutions at the 3- and 7-positions, are typically prepared through multi-step synthetic pathways. For instance, the synthesis of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives begins with known 6-chloro-7-heteroaryl-3-methylthio-1,1-dioxo-1,4,2-benzodithiazines, which are then subjected to further reactions to introduce the desired amino groups. nih.gov Similarly, the preparation of 6‐chloro‐1,1‐dioxo‐7‐{4‐[(4‐R¹‐phenyl)imino]‐4H‐3,1‐benzoxazin‐2‐yl}‐3‐(substituted amino)‐1,4,2‐benzodithiazines involves modifying a 3-methylthio precursor. nih.gov

Future efforts will likely focus on developing catalytic and asymmetric syntheses to produce chiral derivatives, expanding the library of accessible compounds for biological screening.

Table 1: Overview of Synthetic Methodologies

| Method | Key Reagents | Conditions | Target Compounds | Reference |

|---|---|---|---|---|

| One-pot Synthesis | Thiophenols, N-chlorosulfonyl trichloroacetimidoyl chloride, AlCl₃ | Two steps: r.t., 4h; then reflux, 18h | 1,4,2-Benzodithiazine-1,1-dioxides | arkat-usa.org |

| Multi-step Synthesis | 6-chloro-7-heteroaryl-3-methylthio-1,1-dioxo-1,4,2-benzodithiazines | Varies (e.g., reflux, room temp.) | 3-amino-6-chloro-7-(azol-yl)-1,1-dioxo-1,4,2-benzodithiazines | nih.gov |

Advanced In Silico Design and Predictive Modeling for Enhanced Efficacy

Computational chemistry is playing an increasingly vital role in the rational design of novel 7-chloro-1,4,2-benzodithiazine derivatives. Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to correlate the chemical structures of these compounds with their biological activities, particularly their anticancer potency. nih.govnih.gov

For a series of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives, QSAR models were developed with good robustness and predictive ability. nih.govnih.gov These studies identified specific molecular descriptors that are crucial for cytotoxic activity. nih.gov For example, descriptors from the Radial Distribution Function (RDF) and 3D-MorSE classes were found to be significant, providing insights into how the spatial arrangement and electronic properties of the molecules influence their ability to inhibit cancer cell growth. nih.govnih.gov Another QSAR study on a different series of derivatives highlighted the importance of a chloro substituent in an attached phenyl ring and the shape of the amino group at the R² position for potency. researchgate.netnih.gov

Beyond QSAR, other computational tools like Density Functional Theory (DFT) can be used to calculate properties such as HOMO/LUMO energies to predict reactive sites on the molecule. nih.gov Molecular dynamics (MD) simulations offer a way to model the interactions between these compounds and potential biological targets, such as enzymes or receptors. These in silico methods allow for the pre-screening of virtual compounds, prioritizing the synthesis of candidates with the highest predicted efficacy and thereby accelerating the drug discovery process.

Table 2: Key Molecular Descriptors in QSAR Models

| Descriptor Class | Specific Descriptor Example | Associated QSAR Model | Significance | Reference |

|---|---|---|---|---|

| RDF | RDF055p, RDF145m | MOLT-4 and UO-31 Cancer Cell Lines | Correlates with antiproliferative activity | nih.govnih.gov |

Exploration of Untapped Biological Activity Profiles

The 1,4,2-benzodithiazine scaffold is associated with a remarkably wide spectrum of biological activities, including diuretic, cholagogue, radioprotective, antiarrhythmic, hypotensive, and anti-HIV effects. nih.govresearchgate.net However, research on specific 7-chloro derivatives has predominantly focused on their anticancer properties. nih.govresearchgate.netnih.gov

Studies have demonstrated significant cytotoxic effects of certain derivatives against various human cancer cell lines. For example, one compound showed notable activity against ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cells. nih.govnih.gov Another series of compounds exhibited potency comparable or superior to cisplatin (B142131) against lung (LCLC-103H) and breast (MCF-7) cancer cell lines. researchgate.netnih.gov

Beyond oncology, other biological activities have been identified, suggesting a rich field for further exploration.

Myorelaxant Activity : Certain 1,4,2-benzodithiazine 1,1-dioxides have been shown to exert a marked myorelaxant (smooth muscle relaxing) effect. acs.orgnih.gov

Plant Growth Stimulation : In a surprising discovery, some 1,4,2-benzodithiazine-1,1-dioxides have been found to exhibit growth-stimulating activity on both monocotyledonous (winter wheat) and dicotyledonous plants. arkat-usa.org

Given the structural similarity to other pharmacologically active heterocycles, there are numerous "untapped" biological profiles for the this compound core. Future research could investigate their potential as antimicrobial agents, anti-inflammatory molecules, or modulators of specific enzymes and receptors that have not yet been studied in connection with this scaffold.

Deepening the Understanding of Molecular Mechanisms of Action

While the biological activities of this compound derivatives are being actively explored, the precise molecular mechanisms underlying these effects are often not fully elucidated and represent a key area for future investigation. tandfonline.com

In the context of myorelaxant activity, a significant finding was that the effect does not appear to be related to the opening of ATP-sensitive potassium (KATP) channels, a mechanism common to related compounds like diazoxide. acs.orgnih.gov Instead, the evidence suggests a mechanism of action similar to that of calcium channel blockers. acs.orgnih.gov This distinction is crucial for understanding the compound's pharmacological profile and for designing more selective agents.

For the well-documented anticancer activity, the exact molecular targets are still under investigation for many derivatives. nih.govnih.gov While some sulfonamides are known to act as antibacterial agents by inhibiting folic acid synthesis, the antiproliferative mechanism in human cancer cells is likely different and more complex, potentially involving the inhibition of key kinases or interaction with DNA. tandfonline.com Elucidating these pathways is essential for optimizing the therapeutic potential of these compounds and identifying biomarkers for patient selection.

Applications in Chemical Biology and Probe Development

The this compound scaffold is not only a source of potential therapeutic agents but also a valuable tool for chemical biology and probe development. These compounds can be used to dissect complex biological pathways and to serve as starting points for creating highly specific molecular probes.

A prime example is the use of 1,4,2-benzodithiazine analogues to probe the function of ion channels. By comparing the activity of 1,4,2-dithiazine derivatives with their isosteric 1,2,4-thiadiazine counterparts, researchers were able to highlight the critical importance of specific structural features for activity on KATP channels. acs.orgnih.gov This type of structure-activity relationship study, where parts of a molecule are systematically replaced, is a classic chemical biology approach to understanding ligand-receptor interactions.

Furthermore, the this compound structure is considered a versatile scaffold that can be readily modified for various purposes. arkat-usa.org This adaptability makes it an excellent candidate for the development of chemical probes. By attaching fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels to the core structure, researchers could create tools to visualize biological targets within cells, identify binding partners, and study physiological processes in real-time.

Q & A

Q. What are the standard synthetic routes for 7-chloro-1,4,2-benzodithiazine derivatives, and how can reaction conditions be optimized?

The synthesis typically involves heterocyclization reactions using precursors like imidoyl chlorides and sulfonyl chlorides. For example, 3-amino-6-chloro derivatives are prepared via refluxing mixtures of 6-chloro-7-methyl-3-methylthio-1,4,2-benzodithiazine 1,1-dioxide with aminoacetonitrile hydrochloride in dry benzene, followed by purification via recrystallization (yield: 81%) . Key optimization parameters include reaction time (55–60 h for CH3SH evolution), stoichiometry of reagents (e.g., 1:1 molar ratio), and solvent choice (e.g., dry benzene or toluene). Acidification to pH 2 during workup improves crystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Essential techniques include:

- IR spectroscopy : Identifies functional groups (e.g., NH at ~3,340 cm<sup>-1</sup>, C≡N at ~2,255 cm<sup>-1</sup>, and SO2 stretches at 1,345–1,160 cm<sup>-1</sup>) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Resolves substituent positions (e.g., CH3 at δ 2.43 ppm, aromatic protons at δ 7.96–8.03 ppm) .

- Elemental analysis : Validates purity (±0.3% deviation for C, H, N) .

- TLC : Monitors reaction progress (e.g., Rf = 0.76 in benzene–EtOH 4:1) .

Q. How are novel this compound derivatives functionalized for biological screening?

Functionalization involves nucleophilic substitution or condensation reactions. For instance, acetylation of 3-amino derivatives with acetic anhydride in dry toluene yields 3-acetylamino derivatives (80% yield, m.p. 264–265°C) . Spirocyclic derivatives are synthesized via cyclocondensation with phenols or thiophenols, achieving yields up to 96% .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved experimentally?

Contradictions between proposed quinazolone and benzoxazine structures are resolved via X-ray crystallography . For example, X-ray analysis of compound 11 confirmed a 6-chloro-7-{4-[(4-R1-phenyl)imino]-4H-3,1-benzoxazin-2-yl} configuration, disproving earlier quinazolinone assignments . Crystallographic data (e.g., C–S bond lengths and torsion angles) are critical for unambiguous structural determination .

Q. What methodological approaches are used to analyze contradictions in reaction mechanisms for heterocyclization?

Mechanistic studies combine kinetic analysis and intermediate trapping . For example, carboxamide intermediates (e.g., 2 or 3) react with thionyl chloride to form transient intermediates (A and B), which cyclize with SO2 elimination. Alternative pathways using POCl3 or other dehydrating agents are excluded via control experiments .

Q. How are QSAR models applied to predict the anticancer activity of this compound derivatives?

Quantitative Structure-Activity Relationship (QSAR) studies use descriptors like electrostatic potential maps and Hammett constants to correlate substituent effects (e.g., azole rings at position 7) with cytotoxicity. For example, derivatives with 1,3,4-oxadiazol-2-yl groups show enhanced activity due to electron-withdrawing effects . Validation involves cross-referencing synthetic analogs (e.g., compounds 5a–j) with in vitro screening data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.